![molecular formula C16H20N4O B2998305 2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine CAS No. 2380096-14-8](/img/structure/B2998305.png)
2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety, which is further functionalized with a 2-methylpyridin-4-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Attachment of the 2-Methylpyridin-4-yloxy Group: This step involves the reaction of the piperidine intermediate with 2-methylpyridin-4-ol in the presence of a suitable base to form the desired ether linkage.
Formation of the Pyrazine Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Mécanisme D'action
The mechanism of action of 2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyrazine ring.
2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)benzene: Features a benzene ring instead of a pyrazine ring.
Uniqueness
The uniqueness of 2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
Propriétés
IUPAC Name |
2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-9-15(4-5-18-13)21-12-14-3-2-8-20(11-14)16-10-17-6-7-19-16/h4-7,9-10,14H,2-3,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNDKNLMOMPGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

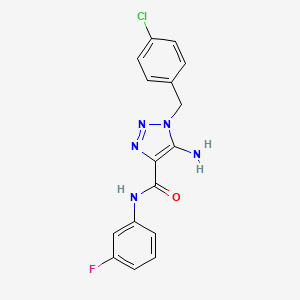
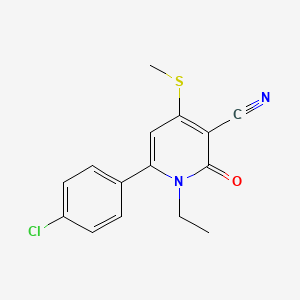
![N-[cyano(2-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazol-1-yl)benzamide](/img/structure/B2998228.png)
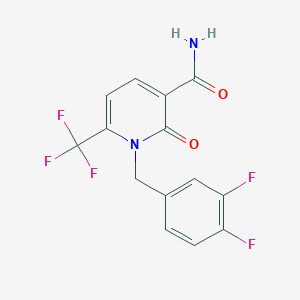
![N-[1-[(5-Chloro-2-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide](/img/structure/B2998231.png)
![7-(4-chlorophenyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2998234.png)
![N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2998235.png)
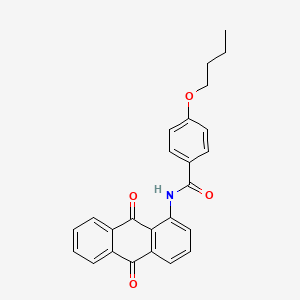
![methyl 5-[({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B2998237.png)
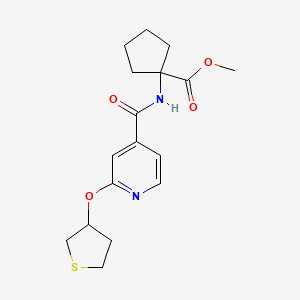
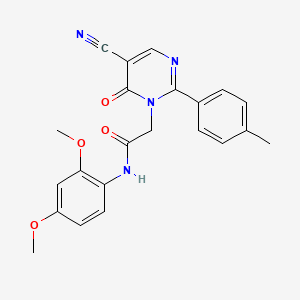
![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2998244.png)

